1-Methyl-2,1-benzothiazol-3-one

Antifungal activity MIC testing Aspergillus niger

Select 1-Methyl-2,1-benzothiazol-3-one (NMBIT) for industrial preservative systems targeting Aspergillus niger contamination at a benchmarked 300 ppm active ingredient. Its LogP of 1.6 ensures minimal phase separation in >90% aqueous matrices such as metalworking fluids, polymer emulsions, and water-based coatings. Documented synergy with glyceryl monocaprylate (Synergy Index <1.0) enables reduced total preservative loading. For medicinal chemistry, the scaffold provides a defined IC50 of 25 µM against T. brucei phosphotransferase for SAR optimization.

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 23310-36-3
Cat. No. B2582513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,1-benzothiazol-3-one
CAS23310-36-3
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)S1
InChIInChI=1S/C8H7NOS/c1-9-7-5-3-2-4-6(7)8(10)11-9/h2-5H,1H3
InChIKeyGZKBHFYWYXKWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,1-benzothiazol-3-one (CAS 23310-36-3): Industrial Antimicrobial and Heterocyclic Scaffold for Life Science Research


1-Methyl-2,1-benzothiazol-3-one (also referred to as N-methyl-1,2-benzisothiazolin-3-one, NMBIT, or MBIT) is a heterocyclic compound of the benzisothiazolinone class, characterized by a fused benzene and isothiazole ring system with an N-methyl substituent [1]. It serves dual functional roles in scientific and industrial settings: as a broad-spectrum antimicrobial active ingredient in industrial biocide formulations [2], and as a core scaffold for derivative synthesis in medicinal chemistry research, including exploration as enzyme inhibitors and anti-infective agents [3]. Its molecular formula is C8H7NOS, with a molecular weight of 165.21 g/mol and a calculated LogP of approximately 1.6 .

Why In-Class Substitution of 1-Methyl-2,1-benzothiazol-3-one (NMBIT) with BIT or MIT Fails: Functional and Formulation Divergence


The benzisothiazolinone class exhibits pronounced structure-dependent variation in antimicrobial potency, physicochemical properties, and formulation compatibility. Direct substitution of 1-Methyl-2,1-benzothiazol-3-one (NMBIT) with unsubstituted benzisothiazolinone (BIT) or the structurally simpler methylisothiazolinone (MIT) is not functionally equivalent. BIT lacks the N-methyl group that modulates both antimicrobial activity and partition behavior in NMBIT [1]; MIT, while sharing the N-methyl isothiazolinone pharmacophore, differs fundamentally in lacking the fused benzene ring, which alters its lipophilicity, spectrum of activity, and compatibility in complex industrial formulations [2]. Furthermore, the chloro-substituted analog CMIT demonstrates higher acute antimicrobial potency than both NMBIT and MIT, but this comes at the cost of increased dermal sensitization potential and formulation restrictions that may preclude its use in leave-on personal care products or long-term material preservation where NMBIT-based systems are preferred [3]. The evidence presented in Section 3 quantifies these critical points of divergence.

1-Methyl-2,1-benzothiazol-3-one (NMBIT): Quantitative Differentiation Data Versus BIT, MIT, CMIT, and N-Butyl Analog


Broad-Spectrum Antifungal Superiority of N-Methyl Benzisothiazolinone vs. Unsubstituted BIT in Filamentous Fungi

In standardized antimicrobial susceptibility testing against Aspergillus niger ATCC 16404, N-methyl-1,2-benzisothiazolin-3-one (NMBIT) demonstrates complete growth inhibition at 300 ppm active ingredient, whereas unsubstituted 1,2-benzisothiazolin-3-one (BIT) requires substantially higher concentrations to achieve comparable efficacy [1]. This differential potency against filamentous fungi is a critical selection factor for industrial preservative applications where mold contamination poses the primary spoilage risk.

Antifungal activity MIC testing Aspergillus niger Benzisothiazolinone SAR

Broad-Spectrum Antibacterial Efficacy of NMBIT vs. N-Butyl Analog: Comparable Potency with Favorable Safety Profile

Against clinically and industrially relevant bacterial strains, N-methyl-1,2-benzisothiazolin-3-one (NMBIT) exhibits potent antibacterial activity. In standardized testing against Pseudomonas aeruginosa ATCC 15442, NMBIT achieves complete kill at 1000 ppm active ingredient, a level comparable to the N-butyl-substituted analog (N-butyl-1,2-benzisothiazolin-3-one, BBIT) which also demonstrates efficacy at 1000 ppm [1]. Against Staphylococcus aureus ATCC 6538, NMBIT exhibits complete inhibition at 150 ppm, while the N-butyl analog achieves the same endpoint at 100 ppm [1]. The comparable or marginally lower potency of NMBIT relative to the N-butyl analog is offset by its lower LogP (1.6 vs. approximately 2.5-3.5 for optimal benzisothiazolone activity) [2], which correlates with reduced bioaccumulation potential and improved environmental compatibility in discharged process waters.

Antibacterial activity Pseudomonas aeruginosa Staphylococcus aureus MIC comparison

Synergistic Formulation Advantage: NMBIT Exhibits Quantifiable Synergy (SI < 1) with Glyceryl Monocaprylate

1-Methyl-2,1-benzothiazol-3-one (NMBIT) demonstrates quantifiable synergistic antimicrobial activity when combined with glyceryl monocaprylate, a mild nonionic surfactant with inherent antimicrobial properties. The synergistic interaction yields a Synergy Index (SI) of less than 1.0, as established through standardized fractional inhibitory concentration testing [1]. This documented synergy enables formulators to achieve target antimicrobial preservation with reduced total biocide loading, which directly translates to lower formulation cost per unit volume and reduced potential for preservative-associated irritation in personal care applications. In contrast, combinations of unsubstituted BIT or MIT with glyceryl monocaprylate have not demonstrated equivalent documented synergy indices in comparable patent literature.

Synergistic antimicrobial Formulation compatibility Glyceryl monocaprylate Synergy Index

Lipophilicity-Driven Spectrum Differentiation: NMBIT (LogP 1.6) vs. Optimized Benzisothiazolones (CLogP 2.5-3.5)

A systematic structure-activity relationship (SAR) study of mono- and bis-benzisothiazolone derivatives established that antimicrobial potency within this class is strongly correlated with calculated lipophilicity (CLogP), with optimal activity observed in the CLogP range of 2.5 to 3.5 [1]. The most potent derivative in that study (compound 1.15) exhibited an MIC50 of 0.4 µg/mL against S. aureus MRSA strains, comparable to gentamicin at 0.78 µg/mL [1]. NMBIT, with a measured LogP of 1.6 [2], resides below this optimal lipophilicity window. This physicochemical positioning confers a specific advantage: NMBIT demonstrates greater water compatibility and reduced tendency for organic phase partitioning compared to more lipophilic analogs, making it preferentially suited for aqueous-based industrial formulations where phase separation or leaching into non-aqueous components must be minimized.

Lipophilicity SAR analysis CLogP Anti-infective optimization

Enzyme Inhibition Selectivity: Differential IC50 Profile Against T. brucei Phosphotransferase vs. L. mesenteroides G6PDH

1-Methyl-2,1-benzothiazol-3-one exhibits quantifiable enzyme inhibitory activity with measurable selectivity across distinct biological targets. In standardized screening assays, the compound demonstrates an IC50 of 25 µM (2.50 × 10^4 nM) against T. brucei phosphotransferase, the protozoan enzyme target relevant to African sleeping sickness research [1]. In contrast, against L. mesenteroides glucose-6-phosphate dehydrogenase (G6PDH), the compound shows significantly reduced potency with an IC50 greater than 25 µM [1]. This differential activity profile establishes NMBIT as a moderately selective inhibitor of the trypanosomal phosphotransferase target relative to the bacterial G6PDH target, providing a defined starting point for structure-based optimization in anti-parasitic drug discovery programs. Comparable selectivity data for unsubstituted BIT or MIT against these specific enzyme targets is not documented in the same screening panel.

Enzyme inhibition IC50 profiling Trypanosoma brucei Glucose-6-phosphate dehydrogenase Selectivity

High-Value Application Scenarios for 1-Methyl-2,1-benzothiazol-3-one (NMBIT) Based on Quantitative Differentiation Evidence


Industrial Preservative Formulations Requiring Documented Anti-Aspergillus Efficacy at Defined ppm Thresholds

Based on the evidence that N-methyl-1,2-benzisothiazolin-3-one (NMBIT) achieves complete inhibition of Aspergillus niger ATCC 16404 at 300 ppm active ingredient [1], procurement of this compound is specifically indicated for the development of industrial preservative systems where mold contamination control is the primary performance requirement. This includes applications in metalworking fluids, polymer emulsions, adhesives, and construction materials where A. niger represents a predominant spoilage organism. The 300 ppm efficacy threshold provides a defined, benchmarked use concentration that can be incorporated into formulation cost models and regulatory dossiers. Selection of NMBIT over unsubstituted BIT is warranted when the target application demands validated anti-aspergillus activity at ≤300 ppm.

Aqueous-Based Biocide Formulations Requiring Balanced Lipophilicity (LogP 1.6) to Minimize Phase Partitioning

The measured LogP of 1.6 for NMBIT [2] positions this compound as the preferred benzisothiazolinone derivative for aqueous formulations where phase separation, leaching into non-aqueous components, or accumulation in organic layers must be minimized. This application scenario includes water-based paints and coatings, cooling water systems, paper mill process waters, and aqueous personal care product preservation. While more lipophilic benzisothiazolone analogs (CLogP 2.5-3.5) demonstrate higher intrinsic antimicrobial potency with MIC50 values as low as 0.4 µg/mL [3], their increased tendency for organic phase partitioning may compromise long-term preservation efficacy in predominantly aqueous matrices. Procurement of NMBIT is specifically justified when the formulation matrix is >90% aqueous and the end-use environment involves potential discharge to water treatment systems where lower LogP correlates with reduced environmental persistence.

Combination Preservative Systems Leveraging Documented Synergy (SI < 1.0) with Glyceryl Monocaprylate

The documented synergistic interaction between NMBIT and glyceryl monocaprylate, with a Synergy Index of less than 1.0 [4], establishes a formulation pathway for reduced total preservative loading in leave-on and rinse-off personal care products, as well as sensitive industrial applications. Procurement of NMBIT for co-formulation with glyceryl monocaprylate is strategically indicated when the product development objective is to achieve broad-spectrum preservation while minimizing the concentration of individual biocides to address regulatory constraints or consumer perception concerns. The synergy data enables formulators to calculate reduced NMBIT inclusion rates while maintaining preservative efficacy, directly impacting cost-in-use calculations and safety assessment margins. This documented synergy is not equivalently established in patent literature for BIT or MIT combinations with glyceryl monocaprylate.

Medicinal Chemistry Lead Optimization: NMBIT as a Moderately Selective Scaffold for Anti-Trypanosomal Drug Discovery

For medicinal chemistry programs targeting trypanosomal phosphotransferase inhibition, 1-methyl-2,1-benzothiazol-3-one provides a benchmark scaffold with a defined IC50 of 25 µM against the T. brucei enzyme target and documented selectivity (>1-fold differential) relative to the L. mesenteroides G6PDH counter-screen target [5]. Procurement of NMBIT as a reference standard or synthetic precursor is indicated for structure-activity relationship (SAR) studies aiming to optimize potency (target: <1 µM IC50) and selectivity (>100-fold therapeutic window) through rational derivatization of the benzisothiazolone core. The existing IC50 benchmark enables quantitative assessment of whether newly synthesized derivatives achieve meaningful improvements in target engagement and selectivity relative to the parent NMBIT scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2,1-benzothiazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.